molecular formula C12H18N2O2 B1673540 N-[5-(4-aminophenoxy)pentyl]formamide CAS No. 100317-01-9

N-[5-(4-aminophenoxy)pentyl]formamide

Cat. No.: B1673540
CAS No.: 100317-01-9
M. Wt: 222.28 g/mol
InChI Key: YQGTVTVHGQEELY-UHFFFAOYSA-N
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Description

N-[5-(4-Aminophenoxy)pentyl]formamide is a synthetic organic compound characterized by a pentyl chain backbone substituted with a formamide group (-NHCHO) at one terminus and a 4-aminophenoxy moiety (-O-C₆H₄-NH₂) at the other. This structure combines aromatic amine functionality with a flexible aliphatic linker, making it a candidate for applications in medicinal chemistry, material science, or as an intermediate in organic synthesis. While direct pharmacological data for this compound is sparse in the provided evidence, its structural features align with bioactive molecules reported in the literature (see Table 1) .

Properties

CAS No.

100317-01-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]formamide

InChI

InChI=1S/C12H18N2O2/c13-11-4-6-12(7-5-11)16-9-3-1-2-8-14-10-15/h4-7,10H,1-3,8-9,13H2,(H,14,15)

InChI Key

YQGTVTVHGQEELY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCNC=O

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCNC=O

Appearance

Solid powder

Other CAS No.

100317-01-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Formamide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(5-(p-aminophenoxy)pentyl)- typically involves the reaction of 5-(p-aminophenoxy)pentylamine with formamide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for Formamide, N-(5-(p-aminophenoxy)pentyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(5-(p-aminophenoxy)pentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Formamide, N-(5-(p-aminophenoxy)pentyl)- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Formamide, N-(5-(p-aminophenoxy)pentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key motifs with several classes of molecules:

(i) Pyrrole Alkaloids
  • N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]acetamide and N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide: These pyrrole derivatives, isolated from Fusarium incarnatum, feature a formylpyrrole ring instead of the 4-aminophenoxy group. Both exhibit antitumor, antioxidant, and anti-inflammatory activities, suggesting that the formamide-aliphatic chain combination is pharmacologically relevant .
  • 3-Formylpyrrole : Reported in Pleurotus species, this simpler analog lacks the extended alkyl chain but highlights the bioactivity of formyl-substituted heterocycles .
(ii) Aromatic Formamide Derivatives
  • N-(4-Methylphenyl)formamide and N-(4-Chlorophenyl)formamide: These analogs replace the pentyl-aminophenoxy chain with substituted phenyl groups.
(iii) Complex Amides and Sulfonamides
  • C F5, C F6, C F7: These sulfonamide derivatives (e.g., 2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide) incorporate isoindoline and sulfamoyl groups, diverging significantly in solubility and electronic properties compared to N-[5-(4-aminophenoxy)pentyl]formamide .
Key Observations:
  • Bioactivity : Pyrrole-containing analogs (e.g., Fusarium derivatives) demonstrate stronger antitumor and anti-inflammatory activities, likely due to the electron-rich heterocyclic core enhancing target interactions .
  • Solubility: The 4-aminophenoxy group in the target compound may improve water solubility compared to purely aromatic formamides (e.g., N-(4-methylphenyl)formamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4-aminophenoxy)pentyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-aminophenoxy)pentyl]formamide

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